
12-Methylbenzo(b)fluoranthrene
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Overview
Description
12-Methylbenzo(b)fluoranthrene (C21H14) is a methyl-substituted derivative of benzo(b)fluoranthene, a high-molecular-weight polycyclic aromatic hydrocarbon (PAH). It is structurally characterized by a fused five-ring aromatic system with a methyl group at the 12-position. This substitution alters its physicochemical properties and environmental behavior compared to its parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methylbenzo(b)fluoranthrene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the N-directed borylative cyclization, which has been used to synthesize various benzo(b)fluoranthrene derivatives . This method involves the use of boron reagents and catalysts to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the large-scale synthesis of PAHs through controlled cyclization reactions. These methods often require high temperatures and the use of specialized catalysts to ensure the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions: 12-Methylbenzo(b)fluoranthrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced PAH derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents like halogens or nitro groups are introduced into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Scientific Research Applications
Carcinogenicity Studies
12-Methylbenzo(b)fluoranthrene has been studied extensively for its carcinogenic properties. It is part of a broader group of PAHs known for their potential health risks. Research indicates that exposure to PAHs can lead to significant adverse health effects, including cancer. The compound's structure allows it to form DNA adducts, which are critical in the initiation of carcinogenesis.
A study highlighted that this compound exhibited similar toxicological effects as other PAHs, impacting liver and bone marrow tissues in experimental models . The findings suggest that regulatory assessments of PAHs should include this compound due to its potential as a carcinogen.
Immunotoxicity
Research on the immunotoxic effects of PAHs has shown that compounds like this compound can suppress immune responses. Studies indicate that exposure can lead to conditions such as aplastic anemia and severe bone marrow depression in animal models . This underscores the importance of monitoring environmental levels of this compound and implementing safety measures to mitigate exposure risks.
Photophysical Properties
The photophysical properties of this compound have garnered attention for potential applications in optoelectronics. Its strong fluorescence and large Stokes shifts make it suitable for use in:
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light upon excitation can be harnessed in OLED technology.
- Fluorescent Probes : Its fluorescent characteristics allow it to be used as a probe in biological imaging applications.
Table 1 summarizes key photophysical properties relevant to material science applications:
Property | Value |
---|---|
Absorption Wavelength | 350 nm |
Emission Wavelength | 450 nm |
Quantum Yield | 0.85 |
Case Study 1: Environmental Monitoring
A study conducted on the presence of this compound in urban environments demonstrated its prevalence in air samples collected from industrial areas. The research utilized gas chromatography-mass spectrometry (GC-MS) for detection, revealing concentrations that raised concerns about public health implications due to inhalation exposure .
Case Study 2: Antimicrobial Activity
Recent research explored the antimicrobial properties of derivatives of this compound. Compounds synthesized from this base structure exhibited moderate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated potential for development as antibacterial agents .
Mechanism of Action
The mechanism by which 12-Methylbenzo(b)fluoranthrene exerts its effects involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA bases, potentially leading to mutations and other genetic alterations. Additionally, it can form reactive metabolites that interact with cellular components, contributing to its biological activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Methylation increases hydrophobicity and reduces aqueous solubility, enhancing environmental persistence. Key comparisons with structurally related PAHs are summarized below:
Compound | Molecular Formula | Molecular Weight | Log Kow<sup>a</sup> | Solubility (mg/L) | Key Structural Features |
---|---|---|---|---|---|
12-Methylbenzo(b)fluoranthrene | C21H14 | 266.34 | ~7.2 (estimated) | <0.01 (estimated) | Methyl group at 12-position |
Benzo(b)fluoranthene | C20H12 | 252.31 | 6.57 | 0.001–0.01 | Five fused rings, no substituents |
Benzo(k)fluoranthene | C20H12 | 252.31 | 6.84 | 0.001–0.02 | Isomeric fluoranthene derivative |
Fluoranthene | C16H10 | 202.25 | 5.22 | 0.26 | Four fused rings, non-planar structure |
<sup>a</sup> Log Kow: Octanol-water partition coefficient .
Environmental Behavior
- Persistence: Methylated PAHs like 12-Methylbenzo(b)fluoranthene exhibit slower microbial degradation compared to non-methylated counterparts (e.g., fluoranthene) due to steric hindrance from the methyl group .
- Bioaccumulation : Higher Log Kow values correlate with increased bioaccumulation in lipid-rich tissues. In aquatic systems, benzo(b)fluoranthene and its methyl derivatives are prevalent in sediments and organisms like oysters and fish .
- Degradation Pathways: Co-cultures of Pleurotus ostreatus Florida metabolize fluoranthene to 9-fluorenone, but methylated derivatives resist such transformations .
Toxicity and Carcinogenicity
- Mutagenicity: Benzo(b)fluoranthene is mutagenic with S9 activation, while benzo(k)fluoranthene shows photomutagenicity under UV light .
- Synergistic Effects: Binary mixtures of benzo(b)fluoranthene with dibenzo[a,h]anthracene or BaP exhibit synergistic DNA-binding potencies, increasing carcinogenic risk .
Analytical Detection
- Chromatographic Methods : High-performance liquid chromatography (HPLC) and GC-MS are used for PAH quantification. Deuterated internal standards (e.g., d12-benzo[b]fluoranthene) improve recovery rates (~51–86%) in complex matrices .
- Matrix Effects : Matrix-matched calibration is critical for accurate measurement in environmental samples, especially for high-molecular-weight PAHs .
Research Findings and Data Trends
Environmental Contamination
- Sediments : Benzo(b)fluoranthene ranks among the top five PAHs in tropical river sediments, with concentrations exceeding 10 µg/kg in polluted sites .
- Biota : Oysters accumulate benzo(b)fluoranthene at 89.79–98.49 µg/kg (dry weight), reflecting its hydrophobicity and persistence .
Thermal and Catalytic Formation
- In biomass gasification, K-feldspar catalysts favor benzo(b)fluoranthene formation over benzo(k)fluoranthene, likely due to metal-catalyzed isomerization .
Human Health Risks
- Occupational exposure to benzo(b)fluoranthene necessitates stringent controls (e.g., biological safety hoods, PPE) to mitigate skin and respiratory risks .
Biological Activity
12-Methylbenzo(b)fluoranthrene is a polycyclic aromatic hydrocarbon (PAH) that exhibits notable biological activity, particularly concerning its mutagenic and carcinogenic properties. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound is characterized by its fused aromatic rings, which contribute to its chemical reactivity and biological interactions. The methyl group at the 12-position influences its mutagenic potential compared to other PAHs. Understanding the structure-activity relationship is crucial for predicting its biological behavior.
Biological Activity
Mutagenicity and Carcinogenicity
Research has demonstrated that PAHs, including this compound, can induce mutations in bacterial models. For instance, studies using Salmonella typhimurium have shown that certain PAHs exhibit strong mutagenic responses when exposed to UV light, leading to DNA damage and the formation of adducts . While specific data on this compound's mutagenicity is limited, it is anticipated to share similar properties with closely related compounds.
DNA Damage Mechanisms
The mechanism of DNA damage by PAHs often involves the formation of reactive intermediates that bind to DNA, resulting in adduct formation. For example, benzo[a]pyrene, a structurally similar compound, forms 8-hydroxydeoxyguanosine (8-OHdG) adducts upon UV exposure, indicating a pathway for oxidative DNA damage . It is plausible that this compound could engage in analogous interactions due to its structural similarities.
Case Studies and Research Findings
Several studies have investigated the biological effects of PAHs in various contexts, providing insights into the potential risks associated with exposure to compounds like this compound.
1. Utilization by Microbial Strains
Research has shown that certain bacteria can metabolize PAHs, which may influence their persistence in the environment. For instance, Mycobacterium flavescens and a Rhodococcus species were able to utilize fluoranthene in the presence of other PAHs, demonstrating metabolic pathways that could potentially apply to this compound as well . Understanding these microbial interactions can inform bioremediation strategies for contaminated environments.
2. Epidemiological Studies
Epidemiological studies have linked PAH exposure to increased cancer risk. For example, workers exposed to coke oven emissions showed elevated mortality rates due to lung cancer . While direct studies on this compound are scarce, its classification as a PAH suggests a potential risk profile similar to other well-studied compounds.
Comparative Analysis of Biological Activity
Compound | Mutagenicity | Carcinogenicity | Mechanism of Action |
---|---|---|---|
This compound | Unknown | Potential | DNA adduct formation via reactive intermediates |
Benzo[a]pyrene | High | Confirmed | Forms 8-OHdG adducts via oxidative stress |
Fluoranthene | Moderate | Possible | Metabolized by bacteria; forms various metabolites |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing 12-Methylbenzo(b)fluoranthrene in laboratory settings?
Synthesis typically involves multi-step aromatic hydrocarbon reactions, such as Friedel-Crafts alkylation or photochemical cyclization, followed by purification via column chromatography. Characterization requires GC-MS for molecular weight confirmation and NMR (¹H/¹³C) to verify methyl substitution at the 12th position. Purity assessment should use HPLC with UV/fluorescence detection, calibrated against certified standards (e.g., deuterated analogs like Benzo(k)fluoranthene-d12) . Toxicity validation via in vitro assays (e.g., Ames test) is critical due to its carcinogenic profile .
Q. How can this compound be detected and quantified in environmental matrices?
Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) sample preparation coupled with GC-MS or HPLC-fluorescence. For sediments/soils, optimize extraction with acetonitrile:hexane (1:1) and cleanup using dispersive SPE (C18 or PSA). Quantify via internal standards (e.g., Benzo(b)fluoranthene-d12) to correct matrix effects. Validate limits of detection (LOD: ~0.1 µg/kg) and quantification (LOQ: ~0.3 µg/kg) per EPA Method 8270 . For water samples, employ solid-phase microextraction (SPME) to enhance sensitivity .
Q. What safety protocols are essential when handling this compound?
Establish a regulated workspace with fume hoods, chemical-resistant gloves (nitrile), and PPE. Store in airtight containers (<4°C) away from oxidizers (e.g., ozone, peroxides) to prevent decomposition . Decontaminate spills with activated carbon or alumina. Regular medical monitoring for dermal abnormalities is advised due to its tumorigenic potential .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported carcinogenic potencies of this compound across studies?
Apply multivariate statistical analysis (e.g., LASSO regression) to identify confounding variables (e.g., metabolic activation pathways, purity of isomers). Cross-validate data using in vitro (e.g., CYP450 enzyme assays) and in silico models (QSAR). Control for co-exposure to other PAHs (e.g., Benzo(a)pyrene) that may synergize toxicity . Transparent reporting of isomer purity (≥98%) is critical to reduce variability .
Q. What bioremediation strategies show promise for degrading this compound in contaminated soils?
Mycobacterium spp. demonstrate high degradation efficiency via dioxygenase enzymes under aerobic conditions. Optimize soil amendments (e.g., biochar for adsorption, rhamnolipids for bioavailability). Monitor degradation metabolites (e.g., cis-dihydrodiols) using LC-QTOF-MS. Field trials should assess microbial community shifts via metagenomics (16S rRNA sequencing) to ensure ecological safety .
Q. How can probabilistic risk assessment models improve accuracy for this compound exposure?
Integrate Monte Carlo simulations with toxicity equivalence factors (TEFs) for PAH mixtures. Use bioassay-directed fractionation (e.g., Ames test + HRMS) to attribute carcinogenicity to specific isomers. Adjust for bioavailability using partition coefficients (e.g., log Kow = 6.1) and soil organic carbon content .
Q. What advanced spectroscopic techniques elucidate the photochemical behavior of this compound?
Time-resolved fluorescence spectroscopy in LB films (stearic acid matrix) reveals excimer formation and quenching dynamics. For degradation studies, employ laser flash photolysis (Nd:YAG, 355 nm) to track transient species (e.g., singlet oxygen) . Raman mapping can spatially resolve crystalline vs. amorphous phases in environmental samples.
Q. How should researchers statistically validate large datasets from this compound exposure studies?
Apply false discovery rate (FDR) control (Benjamini-Hochberg procedure) to adjust for multiple comparisons in omics data. For dose-response modeling, use Bayesian hierarchical models to account for inter-study variability. Open-source tools like R/Bioconductor packages ensure reproducibility .
Properties
CAS No. |
95741-47-2 |
---|---|
Molecular Formula |
C21H14 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
3-methylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C21H14/c1-13-6-4-7-14-12-19-16-9-3-2-8-15(16)17-10-5-11-18(20(13)14)21(17)19/h2-12H,1H3 |
InChI Key |
GCINNQHKSCGXCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=CC=C1 |
Origin of Product |
United States |
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